2-(2-Chloro-5-methylphenoxy)propanoic acid

Descripción general

Descripción

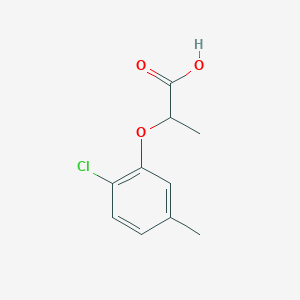

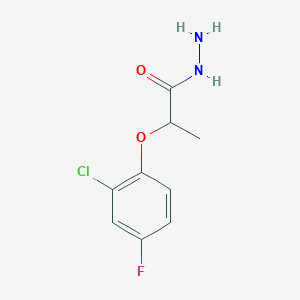

2-(2-Chloro-5-methylphenoxy)propanoic acid, also known as CMPP, is a synthetic chemical compound. It belongs to the group of chlorophenoxypropionic acid herbicides. The IUPAC name for this compound is 2-(2-chloro-5-methylphenoxy)propanoic acid . The molecular formula is C10H11ClO3 and the molecular weight is 214.65 .

Molecular Structure Analysis

The InChI code for 2-(2-Chloro-5-methylphenoxy)propanoic acid is1S/C10H11ClO3/c1-6-3-4-8(11)9(5-6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

2-(2-Chloro-5-methylphenoxy)propanoic acid appears as colourless crystals . The melting point is between 93°-94°C . The vapour pressure is 0.31 mPa at 20 °C . The partition coefficient (n-octanol and water) is logP = 0.1004 (pH 7), 3.2 (unionised, 25 °C) .Aplicaciones Científicas De Investigación

Detection in Environmental Samples

2-(2-Chloro-5-methylphenoxy)propanoic acid, being a phenoxy herbicide, has been detected in environmental samples. A study demonstrated a sensitive method for determining this compound in water, utilizing phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis. This method effectively detected low concentrations of the herbicide in seawater samples, indicating its presence in aquatic environments (Nuhu et al., 2012).

Environmental Impact and Biodegradation

Research has focused on the environmental impact and biodegradation of phenoxy acid herbicides. Studies on the adsorption and degradation of these herbicides in soils reviewed their potential for groundwater contamination. Adsorption of these herbicides as anions on organic matter and Fe cations was identified, with bacterial degradation being the predominant dissipation mechanism in soils (Paszko et al., 2016).

Analytical Methodologies

Several studies have developed analytical methodologies for detecting phenoxy acid herbicides in various matrices. For example, a capillary liquid chromatography method was used for the determination of these herbicides in apple juice samples after preconcentration on a cation exchanger (Rosales-Conrado et al., 2005). Another study focused on the multiresidue determination of these herbicides in human urine samples using solid-phase extraction and capillary LC-UV detection, highlighting the broad application of these analytical techniques (Rosales-Conrado et al., 2008).

Physicochemical Studies

Studies on the absolute configurations of chiral herbicides, including 2-(2-Chloro-5-methylphenoxy)propanoic acid, have been conducted using vibrational circular dichroism. This research is crucial for understanding the stereochemistry and activity of these compounds (He et al., 2005).

Toxicology and Health Impact

Research has also been conducted on the health impact of phenoxy acid herbicides, although studies specifically focusing on 2-(2-Chloro-5-methylphenoxy)propanoic acid are limited. For instance, a study on cause-specific mortality of Dutch chlorophenoxy herbicide manufacturing workers assessed the health risks associated with exposure to these compounds (Boers et al., 2009).

Safety And Hazards

The compound is classified as slightly toxic . It is rapidly absorbed through the skin . The acute oral LD50 for rats is 930-1166 mg/kg, and for mice, it is 650 mg/kg . The acute percutaneous LD50 for rabbits is 900 mg/kg, and for rats, it is more than 4000 mg/kg . It is a skin irritant and highly irritating to eyes .

Propiedades

IUPAC Name |

2-(2-chloro-5-methylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-6-3-4-8(11)9(5-6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYAUPTBCTGCOAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)OC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395929 | |

| Record name | 2-(2-chloro-5-methylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chloro-5-methylphenoxy)propanoic acid | |

CAS RN |

30033-94-4 | |

| Record name | 2-(2-chloro-5-methylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Chlorophenyl)-3-[3-(trifluoromethyl)anilino]acrylonitrile](/img/structure/B1364588.png)

![methyl 4-[(hydroxyimino)methyl]-1-phenyl-5-(phenylsulfanyl)-1H-pyrazole-3-carboxylate](/img/structure/B1364600.png)

![5-[(2-chloro-4-fluorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1364624.png)

![2-[4-(2-Phenylpropan-2-yl)phenoxy]propanehydrazide](/img/structure/B1364629.png)